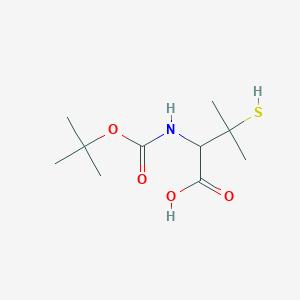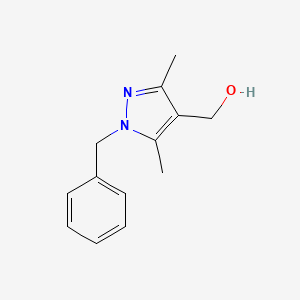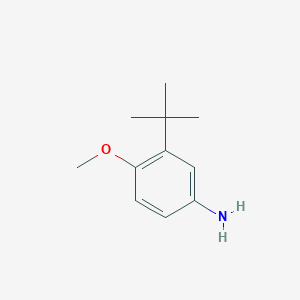
4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone is a useful research compound. Its molecular formula is C9H11BrFN3O4 and its molecular weight is 324.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’-deoxy-2’-fluoro-D-arabinofuranose.
Glycosylation: The sugar moiety is then glycosylated with a protected cytosine derivative.
Bromination: The final step involves the selective bromination at the 5 position of the cytosine base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction typically results in the formation of alcohols.
Scientific Research Applications
2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis in rapidly dividing cells.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA synthesis by blocking the elongation of the DNA strand. This leads to the inhibition of cell proliferation, making it effective against rapidly dividing cells such as cancer cells and viruses.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase, an enzyme critical for DNA replication.
DNA Methyltransferase: It also inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes.
Comparison with Similar Compounds
2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine is unique due to its specific substitutions at the 2’ and 5 positions. Similar compounds include:
2’-Fluoro-2’-deoxycytidine: Lacks the bromine substitution.
5-Bromo-2’-deoxycytidine: Lacks the fluorine substitution.
Cytarabine: A well-known nucleoside analog used in chemotherapy, which lacks both the fluorine and bromine substitutions.
Uniqueness: The presence of both fluorine and bromine atoms enhances the compound’s stability and its ability to inhibit DNA synthesis, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
4-amino-5-bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTQLSGNVUCAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)

![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)



![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)

![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)


